molecular formula C26H28FN3O3 B11371164 5-{[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11371164
M. Wt: 449.5 g/mol
InChI Key: MLHQSVYKKYIXPB-UHFFFAOYSA-N
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Description

5-{[4-({[2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-({[2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-fluorophenyl group and other substituents through reactions such as nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[4-({[2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Benzodiazole Derivatives: Compounds with the same core structure but different substituents.

Uniqueness

The uniqueness of 5-{[4-({[2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H28FN3O3

Molecular Weight

449.5 g/mol

IUPAC Name

5-[[4-[[2-(4-fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C26H28FN3O3/c1-29-22-10-6-20(14-23(22)30(2)26(29)31)17-33-24-11-7-19(15-25(24)32-3)16-28-13-12-18-4-8-21(27)9-5-18/h4-11,14-15,28H,12-13,16-17H2,1-3H3

InChI Key

MLHQSVYKKYIXPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCCC4=CC=C(C=C4)F)OC)N(C1=O)C

Origin of Product

United States

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